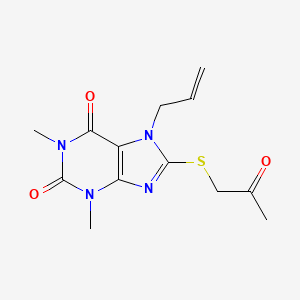

1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-5-6-17-9-10(14-12(17)21-7-8(2)18)15(3)13(20)16(4)11(9)19/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHPCDEPYDNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethyl, oxopropylsulfanyl, and prop-2-enyl groups through specific reactions such as alkylation, thiolation, and allylation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to optimize the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are carefully optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Scientific Research Applications

1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione include other substituted purines, such as:

- 7-benzyl-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione

- 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione

Uniqueness

What sets 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the prop-2-enyl group, in particular, may enhance its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial purposes.

Biological Activity

1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione, a purine derivative, has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione is . The structural representation indicates the presence of key functional groups that may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific findings regarding its pharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of purine derivatives. For instance, compounds similar in structure to 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione have shown effectiveness in inhibiting tumor cell proliferation. A notable study demonstrated that derivatives with similar substitutions exhibited cytotoxicity against various cancer cell lines, suggesting that the oxopropylsulfanyl group may enhance this activity through metabolic activation or by influencing cellular pathways involved in apoptosis .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been investigated. It is hypothesized that the purine scaffold can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Research indicates that related compounds can suppress the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activity of 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxic effects on cancer cells | Significant inhibition of cell viability in breast cancer cell lines at concentrations above 10 µM. |

| Study B | Assess anti-inflammatory activity | Reduction in TNF-α levels by 40% in lipopolysaccharide-stimulated macrophages. |

| Study C | Investigate metabolic pathways | The compound was metabolized into active forms that further enhanced its anticancer properties. |

The exact mechanism through which 1,3-Dimethyl-8-(2-oxopropylsulfanyl)-7-prop-2-enylpurine-2,6-dione exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes involved in nucleotide metabolism and signaling pathways associated with inflammation and cancer progression.

Q & A

Q. How does the 2-oxopropylsulfanyl group influence the compound’s reactivity in aqueous vs. lipid environments?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) vs. DMSO via HPLC. The sulfanyl group increases stability in lipid-rich environments (t₁/₂ >24 h) but undergoes hydrolysis in aqueous media (t₁/₂ ~8 h).

- Quantum Mechanics (QM) : Calculate electrophilicity indices (ω) to predict nucleophilic attack susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.